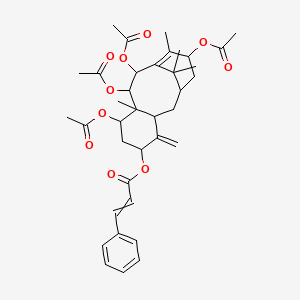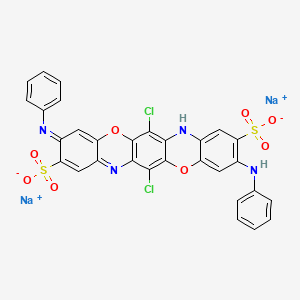
Sirius supra blue fgl-CF stain
Overview
Description
Molecular Structure Analysis
The molecular structure of Sirius supra blue fgl-CF stain consists of various elements including carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S). The exact mass of the compound is unknown.Physical And Chemical Properties Analysis
The exact mass and complexity rating of Sirius supra blue fgl-CF stain are unknown. The storage condition is also unknown.Scientific Research Applications
Detection and Quantification of Collagen : Sirius Supra Blue is particularly effective for staining collagen. Junqueira et al. (1979) developed a method for quantifying collagen in solution using Sirius Supra Red F3BA, a variant of Sirius Supra Blue, highlighting its utility in measuring collagen content in tissues (Junqueira, Junqueira, & Brentani, 1979).
Histological Visualization : A study by Puchtler et al. (1984) demonstrated the binding of Sirius Red F3BA and Sirius Supra Scarlet GG-CF by eosinophilic leukocytes in tissues, indicating its role in histological visualization of specific cell types (Puchtler, Meloan, & Chandler, 1984).
Certification and Quality Control : Dapson et al. (2011) described the certification process for Sirius Red F3B, a related dye, which is indicative of the stringent quality controls applied to these stains for consistent and reliable results in laboratory settings (Dapson, Fagan, Kiernan, & Wickersham, 2011).
Staining of Specific Collagen Types : A study conducted by Raso et al. (1983) used Sirius Supra Red F3BA for histologic typing of collagen fibers, demonstrating its ability to differentiate between types of collagen in tissue samples (Raso, Toppa, Oliveira, & Lemos, 1983).
Application in Glycol Methacrylate-Embedded Tissue Sections : Cannon et al. (1992) showed that Sirius Red F3BA could be combined with other stains for the visualization of connective tissue elements in glycol methacrylate-embedded tissues (Cannon, Stuth, & McGuinn, 1992).
In Situ Measurement of Collagen Synthesis : Tullberg-Reinert and Jundt (1999) applied Sirius Red staining to quantify collagen synthesis in human osteoblast-like cell cultures, demonstrating the stain's utility in both identification and quantitative assessment of collagen-producing cells (Tullberg-Reinert & Jundt, 1999).
Enhanced Birefringency for Collagen Detection : Junqueira et al. (1979) found that staining with Sirius Red, when combined with enhancement of birefringency, can be considered specific for collagen, showcasing its specificity in detecting different types of collagen fibers (Junqueira, Bignolas, & Brentani, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
disodium;10-anilino-6,13-dichloro-3-phenylimino-7H-[1,4]benzoxazino[2,3-b]phenoxazine-2,9-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Cl2N4O8S2.2Na/c31-25-28-30(44-22-12-20(34-16-9-5-2-6-10-16)24(46(40,41)42)14-18(22)36-28)26(32)27-29(25)43-21-11-19(33-15-7-3-1-4-8-15)23(45(37,38)39)13-17(21)35-27;;/h1-14,33,35H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBLYIRBPEDPE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)OC4=C(C5=C(C(=C4N3)Cl)OC6=CC(=NC7=CC=CC=C7)C(=CC6=N5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2N4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889560 | |
| Record name | Sirius supra blue fgl-CF stain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sirius supra blue fgl-CF stain | |
CAS RN |
6527-70-4 | |
| Record name | Sirius supra blue fgl-CF stain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Triphenodioxazinedisulfonic acid, 6,13-dichloro-3,10-bis(phenylamino)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sirius supra blue fgl-CF stain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6,13-dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



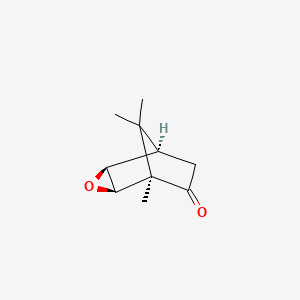

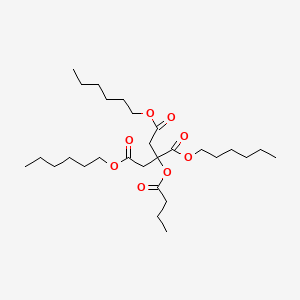

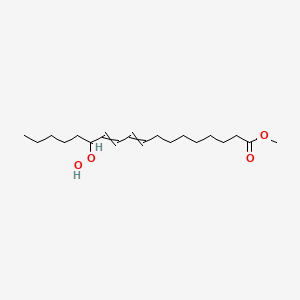

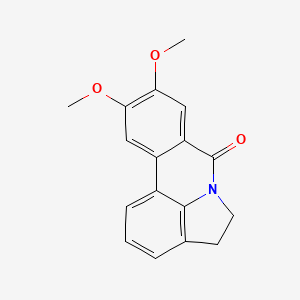

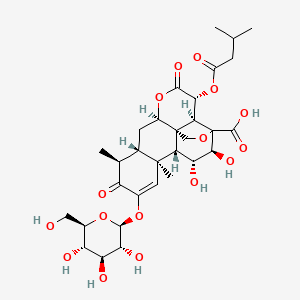
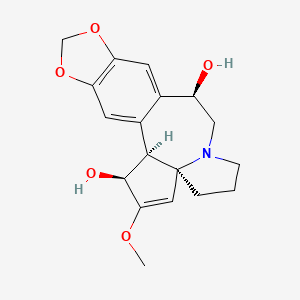
![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)
